molecular formula C8H12O3 B14662373 methyl 2-[(1R)-2-oxocyclopentyl]acetate CAS No. 49826-05-3

methyl 2-[(1R)-2-oxocyclopentyl]acetate

Cat. No.: B14662373
CAS No.: 49826-05-3
M. Wt: 156.18 g/mol
InChI Key: FCUFQALZTPBXTC-ZCFIWIBFSA-N
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Description

Methyl 2-[(1R)-2-oxocyclopentyl]acetate is an organic compound with the molecular formula C8H12O3. It is a type of ester, which is a class of compounds commonly found in nature and widely used in various industrial applications. This compound is known for its unique structure, which includes a cyclopentyl ring with an oxo group and an ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(1R)-2-oxocyclopentyl]acetate typically involves the esterification of 2-oxocyclopentanecarboxylic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

2-oxocyclopentanecarboxylic acid+methanolacid catalystmethyl 2-[(1R)-2-oxocyclopentyl]acetate+water\text{2-oxocyclopentanecarboxylic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 2-oxocyclopentanecarboxylic acid+methanolacid catalyst​methyl 2-[(1R)-2-oxocyclopentyl]acetate+water

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(1R)-2-oxocyclopentyl]acetate undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 2-oxocyclopentanecarboxylic acid and methanol.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

    Reduction: Lithium aluminum hydride is a common reducing agent for esters.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Hydrolysis: 2-oxocyclopentanecarboxylic acid and methanol.

    Reduction: The corresponding alcohol.

    Substitution: Various esters or amides, depending on the nucleophile used.

Scientific Research Applications

Methyl 2-[(1R)-2-oxocyclopentyl]acetate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound is studied for its potential biological activities, including its role as a precursor in the synthesis of bioactive molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl 2-[(1R)-2-oxocyclopentyl]acetate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The exact molecular targets and pathways depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Methyl 2-[(1R)-2-oxocyclopentyl]acetate can be compared with other similar compounds, such as:

    Methyl jasmonate: A related ester with a similar structure but different biological activities.

    Methyl 2-oxocyclohexylacetate: Another ester with a cyclohexyl ring instead of a cyclopentyl ring, leading to different chemical properties.

    Methyl 2-oxocyclopropylacetate: A smaller ring structure that results in different reactivity and applications.

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

49826-05-3

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

methyl 2-[(1R)-2-oxocyclopentyl]acetate

InChI

InChI=1S/C8H12O3/c1-11-8(10)5-6-3-2-4-7(6)9/h6H,2-5H2,1H3/t6-/m1/s1

InChI Key

FCUFQALZTPBXTC-ZCFIWIBFSA-N

Isomeric SMILES

COC(=O)C[C@H]1CCCC1=O

Canonical SMILES

COC(=O)CC1CCCC1=O

Origin of Product

United States

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